

Spectroscopic Analysis of 4-(Bromomethyl)pyridine hydrobromide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)pyridine hydrobromide

Cat. No.: B1281217

[Get Quote](#)

This guide provides a comprehensive overview of the expected spectroscopic data for **4-(Bromomethyl)pyridine hydrobromide**, a key reagent in pharmaceutical and materials science research. While publicly available spectra for this specific compound are limited, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analogous compounds. The information is intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the predicted and known spectroscopic data for **4-(Bromomethyl)pyridine hydrobromide**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5-8.8	Doublet	2H	Protons ortho to Nitrogen
~7.5-7.8	Doublet	2H	Protons meta to Nitrogen
~4.5-4.7	Singlet	2H	Methylene protons (- CH ₂ Br)
Variable	Broad Singlet	1H	Pyridinium proton (N- H)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~150-155	Carbons ortho to Nitrogen
~140-145	Carbon para to Nitrogen
~125-130	Carbons meta to Nitrogen
~30-35	Methylene carbon (-CH ₂ Br)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~3000-2850	Weak	C-H stretching (aliphatic)
~2800-2400	Broad	N-H stretching (pyridinium)
~1610-1580	Strong	C=C and C=N stretching (aromatic ring)
~1480-1400	Medium	C-H bending
~1200-1000	Medium	C-N stretching
~700-600	Strong	C-Br stretching

Table 4: Mass Spectrometry Data

m/z Value	Ion	Notes
171/173	[M-HBr+H] ⁺	This corresponds to the protonated free base, 4-(bromomethyl)pyridine. The two peaks are due to the isotopic distribution of bromine.
252/254/256	[M] ⁺	The molecular ion peak for the intact hydrobromide salt may be observed under certain conditions, showing the isotopic pattern for two bromine atoms.

Note: The mass spectrum of the related 4-(bromomethyl)pyridine hydrochloride shows a peak at m/e = 173 ([M+H]⁺) for the free base in positive ion mode electrospray mass spectrometry.

[\[1\]](#)

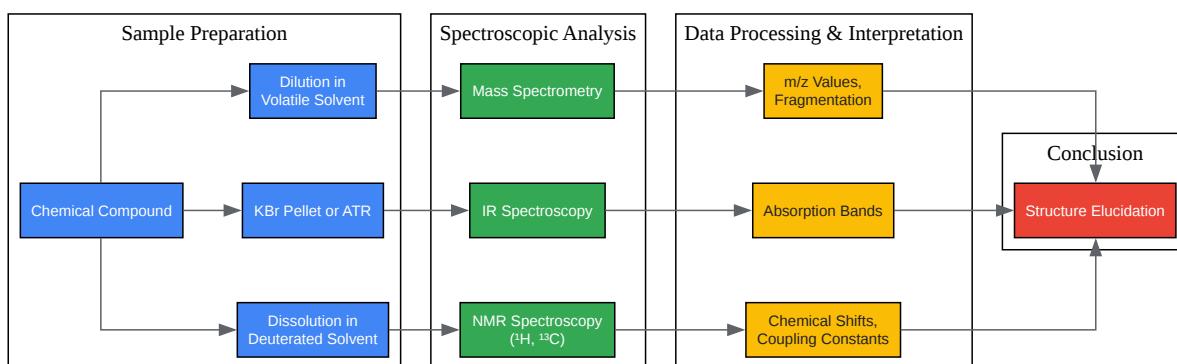
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-(Bromomethyl)pyridine hydrobromide** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for the chosen solvent.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy


- Sample Preparation: Prepare the solid sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value.
- Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Bromomethyl)pyridine hydrobromide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281217#spectroscopic-data-nmr-ir-ms-for-4-bromomethyl-pyridine-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com